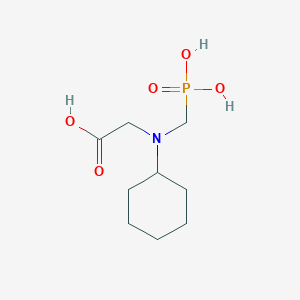![molecular formula C8H8N4OS B14320191 4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with an amino group at position 4 and a methylsulfanyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The amino group at position 4 can be substituted with different functional groups using reagents like benzylamine (BnNH2).
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.
Substitution: Benzylamine is used for substituting the amino group after prior oxidation of the methylsulfanyl group.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new drugs and chemical compounds.
Mechanism of Action
The mechanism of action of 4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt cellular signaling pathways, leading to antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrido[2,3-d]pyrimidin-5-one: Identified as a phosphatidylinositol 3-kinase (PI3K) inhibitor.
2-arylaminopyrido[2,3-d]pyrimidin-7-ones: Includes tyrosine kinase inhibitors like TKI-28.
2-sulfoxido and 2-sulfonylpyrido[2,3-d]pyrimidin-7-ones: Known to inhibit protein tyrosine kinases.
Uniqueness
4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications.
Properties
Molecular Formula |
C8H8N4OS |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H8N4OS/c1-14-8-11-6(9)4-2-3-5(13)10-7(4)12-8/h2-4H,1H3,(H2,9,10,11,12,13) |
InChI Key |
ULDGMDXDBQDOSA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC(=O)C=CC2C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)

![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
![2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole](/img/structure/B14320153.png)

![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)


